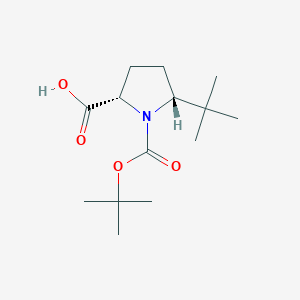

(2S,5R)-N-Boc-5-tert-butylpyrrolidine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

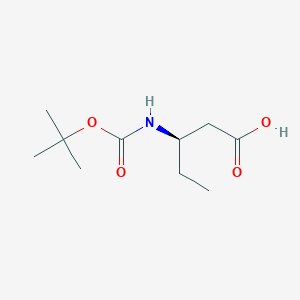

"(2S,5R)-N-Boc-5-tert-butylpyrrolidine-2-carboxylic acid" is a chiral compound that may be used as a building block in the synthesis of peptides or as a chiral auxiliary in asymmetric synthesis due to its tert-butyl and Boc (tert-butoxycarbonyl) protected amine group.

Synthesis Analysis

The compound and its analogs can be synthesized through a series of chemical reactions starting from basic amino acid derivatives. For instance, various chiral auxiliaries and building blocks have been synthesized from L-alanine, involving resolution, benzylation, and methanolysis steps to obtain enantiomerically pure compounds (Studer, Hintermann, & Seebach, 1995).

Molecular Structure Analysis

Molecular structure and stereoselectivity are crucial in the synthesis of chiral compounds. Crystal structure analysis and computational studies provide insights into the conformation and configuration of molecules, which are essential for understanding their reactivity and interaction with other molecules (Jagtap et al., 2016).

Chemical Reactions and Properties

Chiral compounds like "(2S,5R)-N-Boc-5-tert-butylpyrrolidine-2-carboxylic acid" participate in various chemical reactions, offering pathways to synthesize complex molecules. For instance, the addition of tert-butylcuprate to N-Boc-Δ5-dehydroprolinates has been utilized as a diastereoselective synthetic procedure, demonstrating high yields and selectivity (Wallén et al., 2003).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are determined by the molecular structure. For example, the crystal structure of related compounds provides insight into the conformational preferences and potential applications in medicinal chemistry (Yuan et al., 2010).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are influenced by the functional groups present in the molecule. Protective groups like Boc are commonly used to protect amines during synthesis, facilitating various chemical transformations and the synthesis of peptides or complex organic molecules (Halab, Bélec, & Lubell, 2001).

Scientific Research Applications

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, such as (2S,5R)-N-Boc-5-tert-butylpyrrolidine-2-carboxylic acid, are crucial in biotechnology for their role as microbial inhibitors, which can affect the production of biorenewable chemicals. These acids are known for their potent inhibitory effects on microbes like Escherichia coli and Saccharomyces cerevisiae, which are used in fermentative processes. Understanding these effects is vital for metabolic engineering strategies aimed at enhancing microbial tolerance and industrial performance (Jarboe, Royce, & Liu, 2013).

Liquid-Liquid Extraction of Carboxylic Acids

The recovery of carboxylic acids from aqueous streams through liquid-liquid extraction (LLX) is a significant area of research, with implications for the production of bio-based plastics. Research has explored new solvents, including ionic liquids, and improved traditional solvent systems to enhance the economic feasibility of carboxylic acid recovery processes. This research is crucial for sustainable chemical production and the development of bio-based materials (Sprakel & Schuur, 2019).

Bioactive Compounds and Derivatives

(2S,5R)-N-Boc-5-tert-butylpyrrolidine-2-carboxylic acid and its derivatives have been studied for their potential as bioactive compounds, with applications ranging from antioxidants to anticancer, antimicrobial, and antibacterial agents. Research in this field focuses on natural metabolites and synthetic compounds that contain tertiary butyl groups, exploring their utility in cosmetic, agronomic, and pharmaceutical industries (Dembitsky, 2006).

Corrosion of Copper by Organic Acid Vapours

Studies have shown that carboxylic acids can cause corrosion of copper, which has implications for industries processing biological materials like food, paper, and wood. Understanding the mechanisms of corrosion by carboxylic acids is essential for developing preventive strategies in industrial applications (Bastidas & La Iglesia, 2007).

Plant Defense Mechanisms

Research into the metabolism of proline and pyrroline-5-carboxylate (P5C) in plants, especially during pathogen infection and abiotic stress, has revealed that compounds like (2S,5R)-N-Boc-5-tert-butylpyrrolidine-2-carboxylic acid could play a role in plant defense mechanisms. This area of research has implications for agriculture, particularly in enhancing crop resistance to pathogens and environmental stress (Qamar, Mysore, & Senthil-Kumar, 2015).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(2S,5R)-5-tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO4/c1-13(2,3)10-8-7-9(11(16)17)15(10)12(18)19-14(4,5)6/h9-10H,7-8H2,1-6H3,(H,16,17)/t9-,10+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WODLVEFJKWRNHB-VHSXEESVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC(N1C(=O)OC(C)(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H]1CC[C@H](N1C(=O)OC(C)(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,5R)-N-Boc-5-tert-butylpyrrolidine-2-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

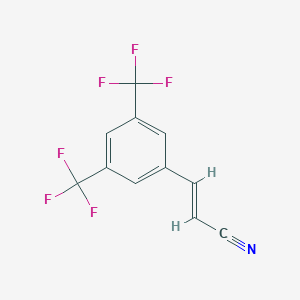

![Tris[3,5-bis(trifluoromethyl)phenyl]phosphine](/img/structure/B65459.png)

![N-[1-(1,3-Thiazol-2-yl)ethyl]formamide](/img/structure/B65472.png)

![Tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide;tetrapentylazanium](/img/structure/B65473.png)